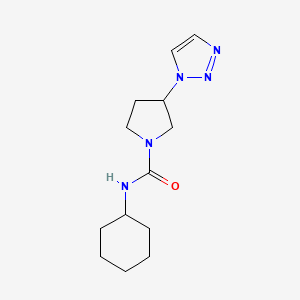

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c19-13(15-11-4-2-1-3-5-11)17-8-6-12(10-17)18-9-7-14-16-18/h7,9,11-12H,1-6,8,10H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWHDIDBJLERQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its triazole ring is particularly useful in click chemistry applications. Biology: Triazoles are known for their antimicrobial properties, and this compound may be investigated for its potential use as an antimicrobial agent. Medicine: The compound's biological activity can be explored for drug discovery and development, particularly in the treatment of infections or other diseases. Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide depends on its specific application. In general, triazoles can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The target compound’s triazole group is likely synthesized via CuAAC, a method achieving >95% yields in analogous systems (e.g., estradiol-triazole derivatives) . This contrasts with the Mitsunobu reaction used for azide intermediates in compounds 1a/1b, which may introduce complexity .

- Stability : Compounds 1a/1b exhibit instability in gastric fluid due to their tert-butyl carbamate groups, which are prone to hydrolysis. The cyclohexyl carboxamide in the target compound may offer superior metabolic stability, as cyclohexyl groups are less susceptible to acidic degradation than tert-butyl .

Functional Group Impact

- Triazole vs. Oxazolidinone Backbones: The pyrrolidine core in the target compound provides conformational flexibility compared to the rigid oxazolidinone ring in compounds 1a/1b. This flexibility could enhance binding to biological targets requiring induced-fit interactions.

- Substituent Effects : The estradiol-triazole derivative highlights how bulky aromatic groups (e.g., estradiol) improve receptor binding but reduce solubility. The cyclohexyl group in the target compound balances lipophilicity and solubility, making it more drug-like than estradiol-based analogs.

Stability and Pharmacological Implications

- The degradation of compounds 1a/1b in gastric fluid underscores the importance of substituent choice for oral bioavailability. The target compound’s cyclohexyl group may mitigate this issue, though experimental validation is required .

Biological Activity

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for creating triazole compounds. The reaction utilizes cyclohexylamine and various azides to yield the desired triazole-linked pyrrolidine structure.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antiviral and antibacterial properties. The triazole moiety is known for enhancing the pharmacological profile of compounds, particularly in the context of nucleoside analogs.

Antiviral Activity

Research indicates that compounds containing the 1,2,3-triazole ring exhibit antiviral properties against various viruses. For instance, triazole derivatives have shown activity against the influenza virus and coxsackievirus B3.

In one study, several 1,2,3-triazolyl nucleoside analogs were synthesized and evaluated for their antiviral activity. The lead compound demonstrated an IC50 value of 30 µM against the influenza virus A/PR/8/34 (H1N1) with a selectivity index (SI) of 24 .

| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4i | H1N1 | 30 | >719 | 24 |

| 8n | H1N1 | 15 | 79 | 5 |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

A recent study reported that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) between 3.12 and 12.5 µg/mL against Staphylococcus aureus compared to a control antibiotic (ciprofloxacin) with an MIC of 2 µg/mL .

Case Studies

Case Study 1: Antiviral Efficacy

In a comparative study on triazole derivatives, this compound was evaluated alongside other nucleoside analogs. The results indicated that while some compounds were inactive against the influenza virus, others showed promising antiviral activity with low cytotoxicity .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of pyrrole-based compounds, where N-cyclohexyl derivatives were tested against various bacterial strains. The findings suggested that modifications in the triazole and pyrrolidine structures could enhance their antibacterial potency significantly .

Chemical Reactions Analysis

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring exhibits regioselective reactivity influenced by electronic and steric factors:

Notes :

- The trifluoroacetyl group (if present) enhances electrophilicity, enabling nucleophilic substitutions .

- Steric hindrance from the pyrrolidine and cyclohexyl groups directs reactivity to the N-2 position .

Carboxamide Functionalization

The cyclohexyl carboxamide group participates in:

- Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the carboxamide hydrolyzes to a carboxylic acid, though stability is high under physiological conditions .

- Acylation : Reacts with acid chlorides (e.g., 2-chlorophenylacetyl chloride) in DCM/TEA to form acylated derivatives (Scheme 5, ).

Example :

textReaction of N-cyclohexyl derivative with 2-chlorophenylacetyl chloride: 1. Dissolve in DCM, add TEA at 0°C. 2. Add acid chloride, stir 30 min. 3. Quench with NaHCO₃, isolate via chromatography (73% yield) [4].

Pyrrolidine Ring Modifications

- Deprotection : Boc groups are removed using HCl/dioxane (77% yield) .

- Oxidation : mCPBA oxidizes sulfide groups to sulfoxides/sulfones in pyrrolidine derivatives (e.g., step 1 in ).

Comparative Reactivity with Analogues

Stability and Degradation Pathways

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms regiochemistry of the triazole (1,4-substitution) and cyclohexyl/pyrrolidine connectivity. For example, the triazole proton appears as a singlet near δ 7.8–8.0 ppm, while pyrrolidine protons show splitting patterns consistent with ring conformation .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺) and purity (>95%).

- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring or cyclohexyl group, if applicable .

How can researchers address low yields in the CuAAC step during synthesis?

Advanced

Low yields often stem from suboptimal catalyst activity or azide/alkyne instability.

- Troubleshooting :

What strategies resolve discrepancies in biological activity data across studies?

Advanced

Contradictory bioactivity results may arise from impurities, assay conditions, or structural analogs.

- Purity validation : Use HPLC with dual detection (UV/ELSD) to rule out degradation products .

- Assay standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize false negatives/positives.

- SAR analysis : Compare activity of analogs (e.g., varying cyclohexyl substituents) to identify pharmacophoric motifs .

What are the key considerations in designing analogs for structure-activity relationship (SAR) studies?

Q. Basic

- Pyrrolidine modifications : Introduce substituents (e.g., methyl, fluoro) to alter ring conformation and target binding .

- Triazole replacements : Test 1,2,4-triazoles or tetrazoles to assess heterocycle specificity .

- Carboxamide variations : Replace cyclohexyl with aryl or bicyclic groups to modulate lipophilicity .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., HSP90, kinases). Focus on the triazole’s hydrogen-bonding capacity and pyrrolidine’s rigidity .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize analogs .

What are common impurities in the synthesis, and how are they identified?

Q. Basic

- Byproducts : Unreacted azide/alkyne, or 1,5-triazole regioisomers (if CuAAC is suboptimal).

- Detection : LCMS tracks unreacted starting materials; ¹H NMR identifies regioisomers via distinct proton shifts .

- Purification : Flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC isolates the desired product .

What experimental approaches validate the compound’s stability under various conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.